molecular formula C18H16N2O4 B11385291 2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B11385291
M. Wt: 324.3 g/mol
InChI Key: PFOIYKRJPNKWRE-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group and an oxazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves the following steps:

    Formation of 2-(2-methoxyphenoxy)acetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 3-phenyl-1,2-oxazole: This can be synthesized by cyclization of appropriate precursors such as phenylglyoxal and hydroxylamine.

    Coupling Reaction: The final step involves coupling 2-(2-methoxyphenoxy)acetic acid with 3-phenyl-1,2-oxazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The phenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Materials Science: It may be utilized in the synthesis of novel materials with specific properties.

    Industry: It can be employed in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and phenyl group may play a crucial role in binding to these targets, while the methoxyphenoxy group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-methoxyphenoxy)-N-(3-methyl-1,2-oxazol-5-yl)acetamide: Similar structure but with a methyl group on the oxazole ring instead of a phenyl group.

Uniqueness

2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is unique due to the combination of its methoxyphenoxy and oxazolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C18H16N2O4/c1-22-15-9-5-6-10-16(15)23-12-17(21)19-18-11-14(20-24-18)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21)

InChI Key

PFOIYKRJPNKWRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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